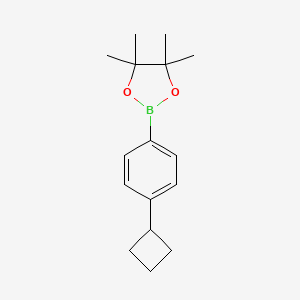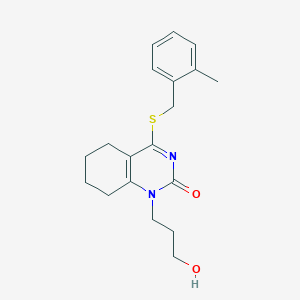![molecular formula C12H10Cl2N2O2S B2996158 3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 554407-63-5](/img/structure/B2996158.png)
3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative with an aminoethyl group and a dichlorophenylmethylidene group attached . Thiazolidinediones are a class of compounds that have been studied for their potential in treating diabetes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing two oxygen atoms, one sulfur atom, and two carbon atoms . The 2-aminoethyl group would be attached to one of the carbon atoms of the ring, and the dichlorophenylmethylidene group would be attached to the other carbon atom .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure . The amino group could participate in acid-base reactions, the dichlorophenylmethylidene group could undergo electrophilic aromatic substitution reactions, and the thiazolidinedione ring could undergo reactions at the carbonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the polar carbonyl and amino groups could increase its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Research on thiazolidine-2,4-dione derivatives has demonstrated their potential in anticancer activity. For instance, certain derivatives have been synthesized and screened for their in vitro anticancer activity against human breast adenocarcinoma cell lines, showing cytotoxic effects with significant IC50 values and good anti-inflammatory properties (Uwabagira & Sarojini, 2019). Additionally, thiazolidine-2,4-dione derivatives have been evaluated for their antiproliferative activity against various carcinoma cell lines, confirming the importance of specific substituents for enhanced antiproliferative effects (Chandrappa et al., 2008).
Antimicrobial Activity
Several studies have synthesized and assessed the antimicrobial activity of new N-substituted-5-arylidene-thiazolidine-2,4-diones, revealing modest to good antibacterial activity against both Gram-negative and Gram-positive bacterial strains, as well as notable activity against Candida albicans (Stana et al., 2014).
Corrosion Inhibition
Thiazolidinedione derivatives have also been explored for their corrosion inhibition properties. One study found that thiazolidinedione derivatives acted as effective inhibitors for mild steel corrosion in hydrochloric acid solutions, with inhibition efficiency increasing with concentration. These compounds were found to adhere to the Langmuir adsorption isotherm, suggesting strong adsorption onto the metal surface (Yadav et al., 2015).
Molecular Docking and ADME Studies
Molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted on thiazolidinedione derivatives to predict their antimicrobial and antiproliferative potential. These studies have identified several analogs with promising docking scores against target proteins, suggesting their utility as lead compounds for further drug development (Kumar et al., 2022).
Future Directions
properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-3-1-2-7(10(8)14)6-9-11(17)16(5-4-15)12(18)19-9/h1-3,6H,4-5,15H2/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMJAJSGVJBGK-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)N(C(=O)S2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2-Fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2,4-Dichloro-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2996088.png)
![2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2996089.png)
![2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2996090.png)
![2-(4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2996091.png)

![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)
